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Compound of Interest

Compound Name: 2-(2-Aminophenyl)but-3-yn-2-ol

CAS No.: 899438-72-3

Cat. No.: B1405460 Get Quote

2-(2-Aminophenyl)but-3-yn-2-ol (CAS Number: 899438-72-3) is a bifunctional organic

molecule featuring a primary aniline group ortho to a tertiary propargyl alcohol substituent.[1]

This unique arrangement of an electron-rich aromatic amine and a reactive terminal alkyne

makes it a highly valuable building block for the synthesis of complex heterocyclic systems and

for derivatization via modern coupling chemistries.

The aniline moiety is a privileged scaffold in medicinal chemistry, present in numerous

approved drugs, while the propargyl group offers a handle for reactions such as 'click'

chemistry, Sonogashira coupling, and cyclization reactions. The strategic placement of these

groups allows for the construction of novel molecular architectures with potential applications in

oncology, neurobiology, and materials science.

Identifier Value Source

CAS Number 899438-72-3 BLD Pharm[1]

Molecular Formula C₁₀H₁₁NO BLD Pharm[1]

Molecular Weight 161.20 g/mol BLD Pharm[1]

IUPAC Name 2-(2-aminophenyl)but-3-yn-2-ol -
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While specific literature detailing the synthesis of 899438-72-3 is not widely published, a

reliable and scalable synthesis can be designed based on the fundamental principles of

organometallic chemistry. The most logical approach is the nucleophilic addition of an acetylide

to a ketone. This protocol describes a robust, self-validating method starting from commercially

available 1-(2-aminophenyl)ethan-1-one (2'-aminoacetophenone).

Mechanistic Rationale
The core of this synthesis is the reaction between a Grignard reagent derived from acetylene

and the electrophilic carbonyl carbon of 2'-aminoacetophenone. Ethynylmagnesium bromide is

a potent nucleophile that readily attacks the ketone. The anhydrous and aprotic conditions are

critical; Grignard reagents are highly basic and will be quenched by any protic source (like

water or alcohols), halting the desired reaction. The subsequent acidic workup serves to

neutralize the magnesium alkoxide intermediate, protonating it to form the final tertiary alcohol

product.

Detailed Experimental Protocol
Reaction: Nucleophilic addition of ethynylmagnesium bromide to 1-(2-aminophenyl)ethan-1-

one.

Materials:

1-(2-aminophenyl)ethan-1-one (1.0 eq)

Ethynylmagnesium bromide (0.5 M in THF, 2.5 eq)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Ethyl acetate (EtOAc)

Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add 1-(2-aminophenyl)ethan-1-one (1.0 eq)

dissolved in anhydrous THF (approx. 0.2 M concentration).

Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes.

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

Reagent Addition: Add the ethynylmagnesium bromide solution (2.5 eq) dropwise via the

dropping funnel over 30 minutes. Maintain the temperature at 0 °C. Causality Note: Slow

addition is crucial to control the exothermic reaction and prevent side product formation.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by Thin

Layer Chromatography (TLC) until the starting material is consumed.

Quenching: Carefully cool the mixture back to 0 °C and slowly quench the reaction by adding

saturated aqueous NH₄Cl solution dropwise.

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the

organic layer sequentially with saturated NaHCO₃ solution and brine.

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil via flash column chromatography on silica gel

(using a hexane/ethyl acetate gradient) to yield 2-(2-aminophenyl)but-3-yn-2-ol as a pure

product.

Synthesis Workflow Diagram
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Caption: Proposed synthetic route for 2-(2-Aminophenyl)but-3-yn-2-ol.

Physicochemical and Spectroscopic Profile
Accurate characterization is paramount to confirm the identity and purity of the synthesized

molecule. The following data represents the expected analytical profile for 2-(2-
aminophenyl)but-3-yn-2-ol.

Physicochemical Properties
Property Predicted Value Notes

Physical State
Off-white to yellow solid or

viscous oil

Typical for aromatic amines

and alcohols.

Solubility

Soluble in methanol, ethanol,

acetone, ethyl acetate, THF.

Sparingly soluble in water.

Polarity is dominated by the

alcohol and amine groups.

logP 1.32 (Predicted)
Indicates moderate lipophilicity.

[2]

pKa
~4.5 (Anilinium ion), ~17

(Alcohol)

Estimated based on analogous

structures.

Spectroscopic Validation
This multi-faceted analytical approach provides a self-validating system to confirm the

successful synthesis of the target compound.
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¹H NMR (Proton Nuclear Magnetic Resonance):

Aromatic Protons (δ 6.5-7.5 ppm): Expect four distinct signals in the aromatic region, likely

exhibiting complex splitting patterns (doublets, triplets) characteristic of an ortho-

disubstituted benzene ring.

Amine Protons (-NH₂, δ 4.0-5.0 ppm): A broad singlet, which may exchange with D₂O.

Hydroxyl Proton (-OH, δ 2.0-3.0 ppm): A sharp or broad singlet, which will also exchange

with D₂O.

Alkynyl Proton (-C≡CH, δ 2.5-2.7 ppm): A sharp singlet.

Methyl Protons (-CH₃, δ ~1.6 ppm): A singlet integrating to 3 protons.

¹³C NMR (Carbon Nuclear Magnetic Resonance):

Aromatic Carbons (δ 115-150 ppm): Expect six distinct signals. The carbon bearing the

amino group (C-NH₂) will be the most upfield (~115-120 ppm), while the carbon attached

to the butynol group will be further downfield.

Alkynyl Carbons (-C≡C-, δ 70-90 ppm): Two signals are expected; the terminal C-H carbon

will be around 70-75 ppm, and the quaternary carbon will be around 85-90 ppm.

Quaternary Alcohol Carbon (C-OH, δ ~65-75 ppm): A single quaternary peak.

Methyl Carbon (-CH₃, δ ~30 ppm): A single signal.

IR (Infrared) Spectroscopy:

N-H Stretch (3300-3500 cm⁻¹): Two distinct sharp bands, characteristic of a primary

amine.

O-H Stretch (3200-3600 cm⁻¹): A strong, broad band for the alcohol.

C≡C-H Stretch (~3300 cm⁻¹): A sharp, strong band for the terminal alkyne C-H bond.

C≡C Stretch (2100-2260 cm⁻¹): A weak but sharp band.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1405460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C=C Aromatic Stretch (~1600 cm⁻¹): Multiple bands in the fingerprint region.

MS (Mass Spectrometry):

Molecular Ion (M⁺): A clear peak at m/z = 161.1, corresponding to the molecular weight of

the compound.

Applications in Drug Discovery and Chemical
Synthesis
The unique structure of 2-(2-aminophenyl)but-3-yn-2-ol makes it a powerful intermediate for

creating diverse molecular libraries.

Precursor for Heterocyclic Scaffolds
The ortho-relationship between the amine and the alkyne-containing side chain is ideal for

intramolecular cyclization reactions to form indole or quinoline derivatives, which are core

structures in many therapeutic agents, particularly kinase inhibitors. For example, under gold or

palladium catalysis, the aniline nitrogen can attack the activated alkyne, leading to a rapid

construction of a substituted indole ring system.

Utility in Bioconjugation and Fragment-Based Discovery
The terminal alkyne serves as a critical functional group for copper-catalyzed azide-alkyne

cycloaddition (CuAAC), the most prominent "click chemistry" reaction. This allows the molecule

to be easily conjugated to other fragments, biomolecules, or solid supports. In fragment-based

drug discovery (FBDD), this compound can serve as a starting fragment that can be "grown" by

clicking on other small molecules to improve binding affinity and selectivity for a biological

target.

Application Logic Diagram
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Fragment-Based Drug Discovery (FBDD) Workflow

2-(2-Aminophenyl)but-3-yn-2-ol
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Caption: Use of the title compound in a fragment-based drug discovery workflow.

Safety and Handling
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant

gloves.

Hazards: Aromatic amines can be toxic and are often skin/eye irritants. While specific

toxicology data for this compound is unavailable, it should be handled as a potentially

hazardous substance.

Storage: Store in a cool, dry place away from light and oxidizing agents. Cold-chain

transportation may be required for long-term stability.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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